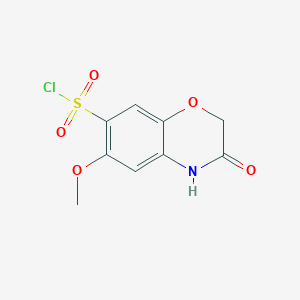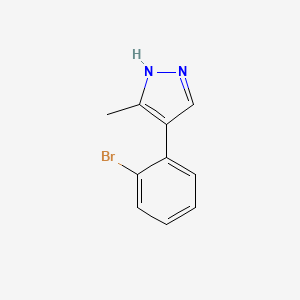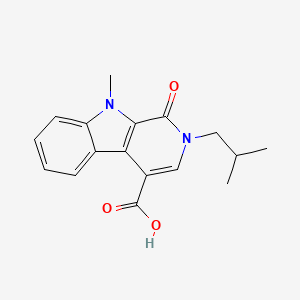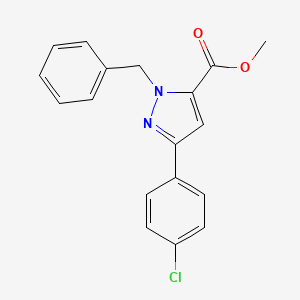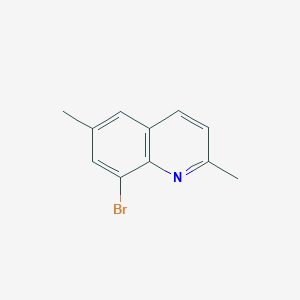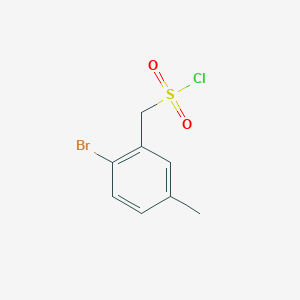
(2-Bromo-5-methylphenyl)methanesulfonyl chloride
Overview
Description
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (BMMSC) is a versatile reagent commonly used in organic synthesis, specifically in the synthesis of carboxylic acids, esters, and amides. It is also known as benzyl bromomethanesulfonate, benzyl bromoacetate, and benzyl bromoacetate chloride. BMMSC is a colorless liquid with a low boiling point, making it ideal for use in a variety of laboratory experiments. Its low toxicity and low cost make it a popular reagent for use in a variety of applications.
Scientific Research Applications
Synthesis and Structural Analysis
(2-Bromo-5-methylphenyl)methanesulfonyl chloride has been used in the synthesis and structural analysis of various compounds. For instance, it's used in the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atom and dehydration of primary amide groups, leading to N-(2-cyanophenyl)disulfonamides. This process is notable for its use of readily available substrates, high product yield, and short reaction time. The structures of the resulting compounds are characterized using a combination of nuclear magnetic resonance, infrared, and mass spectrometric techniques, with geometry confirmed by single-crystal X-ray diffraction analysis and density functional theory calculations (Mphahlele & Maluleka, 2021).
Chemical Process Optimization
It's also instrumental in chemical process optimization. The mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides is an example, where it helps avoid potentially genotoxic impurities that arise when an aniline is reacted with methanesulfonyl chloride. This method is beneficial in synthesizing compounds like dofetilide (Rosen et al., 2011).
Electrochemistry and Energy Storage
In the field of electrochemistry and energy storage, (2-Bromo-5-methylphenyl)methanesulfonyl chloride is used to study the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid electrolyte. This research is particularly relevant for potential cathode materials, where sodium is reversibly intercalated into vanadium pentoxide films (Su, Winnick, & Kohl, 2001).
properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFQGNQWIEXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methylphenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
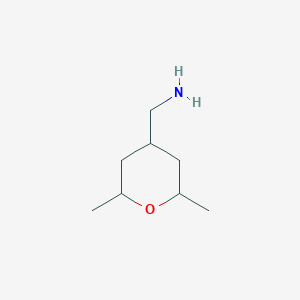
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)

